

Rivulariapeptolide 1185: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: Rivulariapeptolides 1185

Cat. No.: B15574437

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Introduction

Rivulariapeptolide 1185 is a recently discovered cyclodepsipeptide, a class of natural products known for their diverse and potent biological activities. Isolated from a marine cyanobacterium of the genus *Rivularia*, this complex molecule has garnered significant interest within the scientific community due to its potent inhibitory effects on serine proteases, particularly chymotrypsin.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties and stability of Rivulariapeptolide 1185, drawing from the primary literature that first described its isolation and characterization. The document details its structural features, biological activity, and the experimental protocols employed in its study, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Properties

Rivulariapeptolide 1185 is a structurally complex cyclic depsipeptide. Its chemical identity has been established through a combination of high-resolution mass spectrometry (HRMS) and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Physicochemical Data

While detailed physicochemical data such as melting point, boiling point, and pKa are not yet available in the published literature, the following properties have been determined:

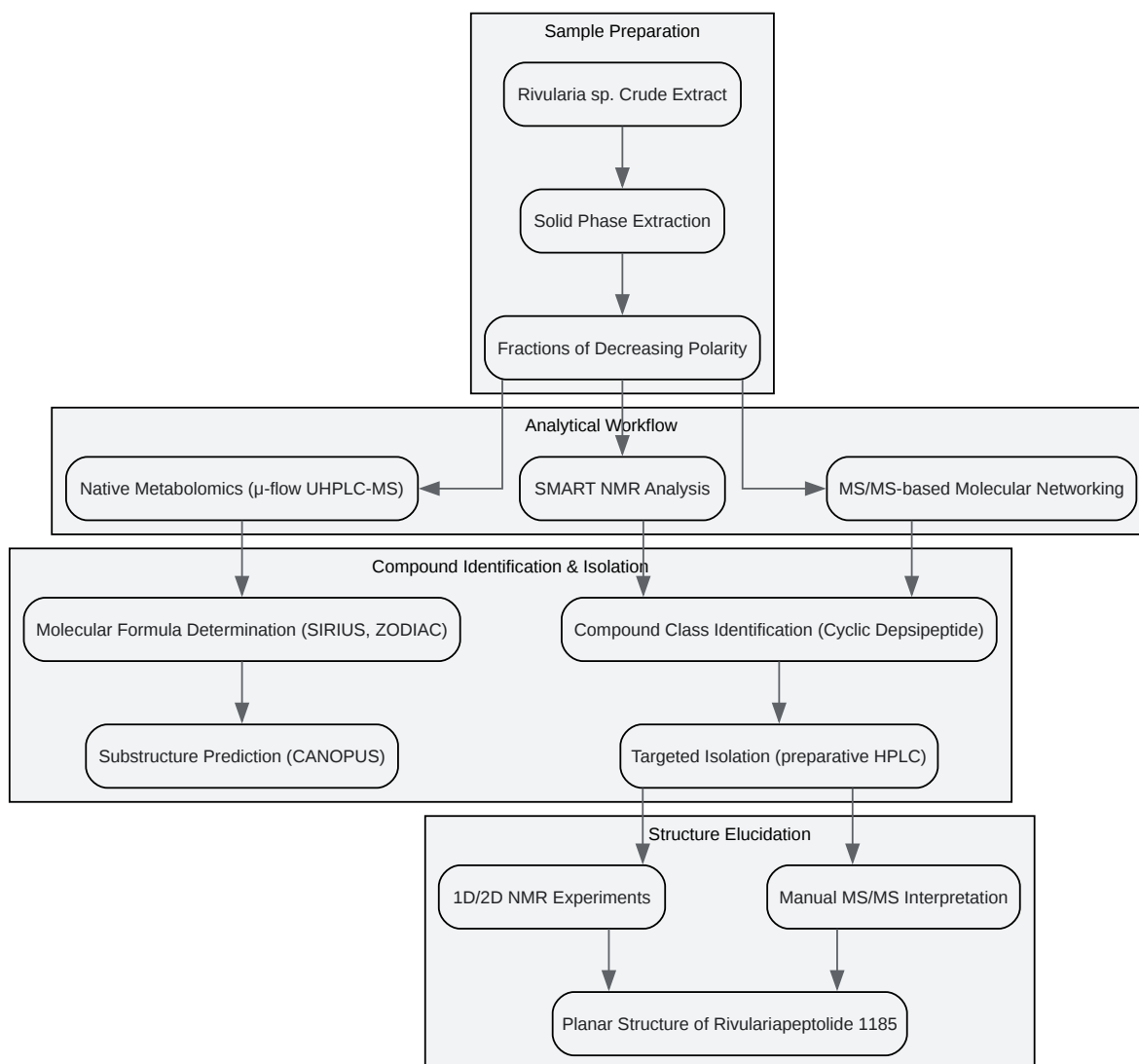
Property	Value	Source
Molecular Formula	C61H88N9O15	[2][3]
Exact Mass [M+H] ⁺	1186.6400 Da	[2][3]
Molecular Weight	1185.63 g/mol	Calculated
Appearance	Not explicitly stated, likely a solid	N/A
Solubility	Soluble in methanol and other organic solvents used for extraction and chromatography.	[1][4]

Structural Features

The planar structure of Rivulariapeptolide 1185 was elucidated through meticulous analysis of NMR and MS/MS data.[2][3][5] Key structural characteristics include:

- A cyclic depsipeptide core.
- The presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, a defining feature of this class of compounds.
- Several amino acid residues, including an N-methyltyrosine.

The following diagram illustrates the workflow for the structure elucidation of Rivulariapeptolide 1185.



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Workflow for the structure elucidation of Rivulariapeptolide 1185.

Stability

Specific studies on the stability of Rivulariapeptolide 1185 under various conditions (e.g., pH, temperature, light exposure) have not been reported in the initial discovery literature. However, some inferences can be made from the experimental procedures used:

- **pH Stability:** The compound was handled under native-like pH conditions during native metabolomics experiments, suggesting at least short-term stability at near-neutral pH.^[5] The use of ammonium acetate to adjust the pH post-chromatography indicates compatibility with these conditions.^[6]
- **Solvent Stability:** Rivulariapeptolide 1185 is stable in methanol, as this was the solvent used for the crude extract.^[1] It is also stable in the mobile phases used for HPLC, which typically consist of acetonitrile and water.

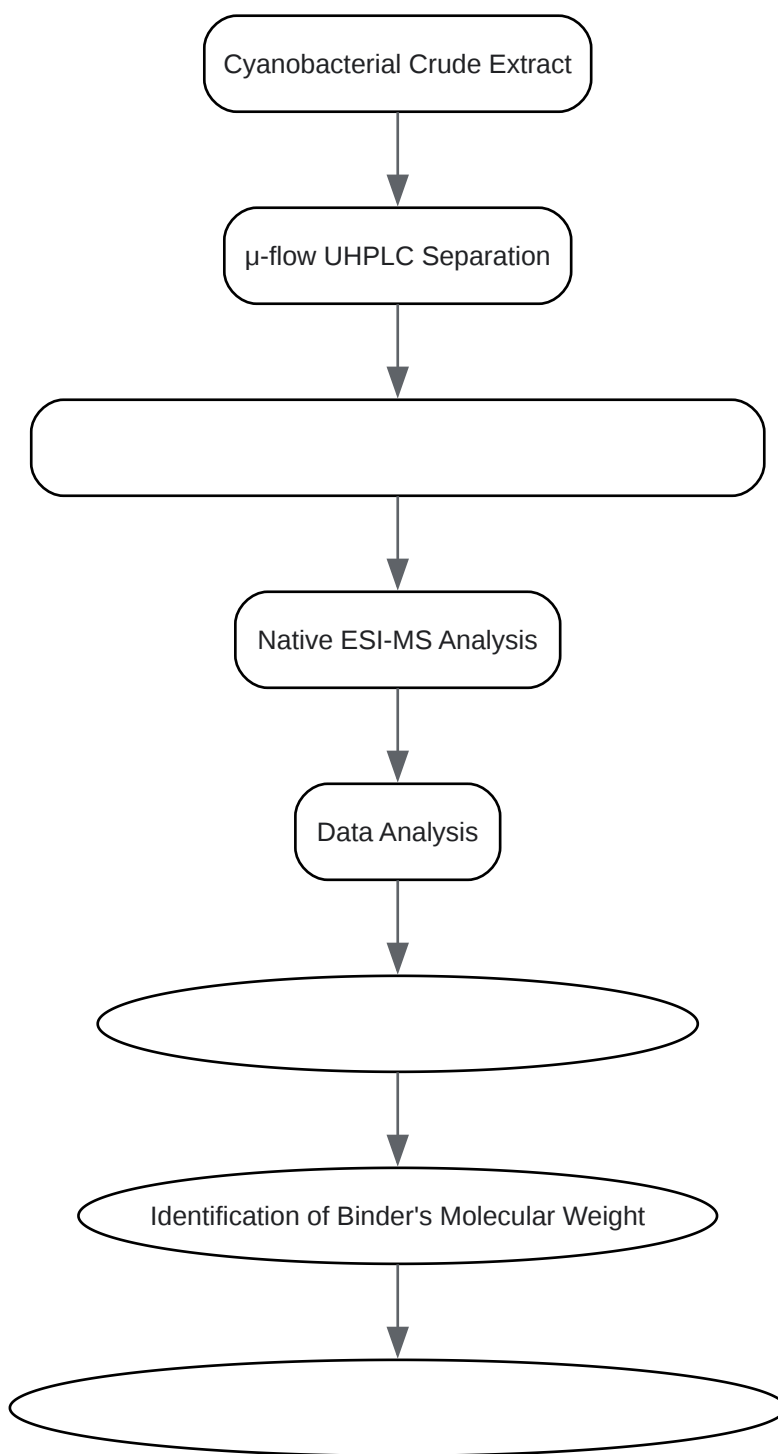
Further studies are required to systematically evaluate the long-term stability of Rivulariapeptolide 1185 under different storage and experimental conditions.

Biological Activity

Rivulariapeptolide 1185 is a potent inhibitor of serine proteases.^{[2][3]} Its inhibitory activity has been quantified against a panel of proteases, with the most significant activity observed against chymotrypsin.

Target Protease	IC50 (nM)
Chymotrypsin	Data reported as highly potent with nanomolar activity, specific value not provided in abstract.
Other Serine Proteases	Less potent or inactive.

The discovery of Rivulariapeptolide 1185 as a protease inhibitor was facilitated by a native metabolomics approach, which allows for the screening of complex mixtures for binding to a target protein.



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Native metabolomics workflow for identifying protease inhibitors.

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and bioactivity assessment of Rivulariapeptolide 1185.

Isolation and Purification

- **Extraction:** A crude extract of the marine cyanobacterium *Rivularia* sp. was prepared using methanol.
- **Solid Phase Extraction (SPE):** The crude extract was fractionated using SPE to separate compounds based on polarity.
- **Preparative High-Performance Liquid Chromatography (HPLC):** The fraction containing Rivulariapeptolide 1185 was subjected to preparative HPLC for final purification. The isolation was guided by the results from native metabolomics experiments, which identified the mass of the potential chymotrypsin binder.[\[2\]](#)[\[4\]](#)

Structure Elucidation

- **High-Resolution Mass Spectrometry (HRMS):** The exact mass and molecular formula of the purified compound were determined using HRMS. Tandem mass spectrometry (MS/MS) experiments were conducted to obtain fragmentation patterns, which provided information about the sequence of amino acids and other structural units.[\[2\]](#)[\[3\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A comprehensive set of 1D (¹H) and 2D (COSY, HSQC, HMBC) NMR experiments were performed on the purified sample. These experiments allowed for the determination of the planar structure of Rivulariapeptolide 1185 by establishing the connectivity of atoms within the molecule.[\[2\]](#)[\[3\]](#)
- **Computational Tools:** In silico tools such as SIRIUS, ZODIAC, and CANOPUS were used to aid in the determination of the molecular formula and to classify the compound as a cyclic depsipeptide based on its MS/MS spectrum.[\[4\]](#)[\[6\]](#)

Bioactivity Assays

The inhibitory activity of Rivulariapeptolide 1185 against serine proteases was determined using in vitro enzyme inhibition assays.

- Pre-incubation: The purified compound was pre-incubated with the target protease (e.g., chymotrypsin) for a specified period (e.g., 40 minutes).^{[1][3]}
- Substrate Addition: A chromogenic or fluorogenic substrate for the specific protease was added to the mixture.
- Activity Measurement: The rate of substrate cleavage was monitored over time by measuring the change in absorbance or fluorescence.
- IC50 Determination: The concentration of Rivulariapeptolide 1185 required to inhibit 50% of the enzyme's activity (IC50) was calculated by fitting the data to a dose-response curve.

Conclusion

Rivulariapeptolide 1185 is a potent serine protease inhibitor with a complex chemical structure. While its initial characterization has provided valuable insights into its molecular formula, planar structure, and biological activity, further research is needed to fully elucidate its three-dimensional structure, biosynthetic pathway, and to comprehensively evaluate its stability and other physicochemical properties. The innovative native metabolomics approach used in its discovery highlights a powerful strategy for identifying novel bioactive compounds from complex natural sources. This technical guide summarizes the current knowledge on Rivulariapeptolide 1185, providing a foundation for future research and development efforts.

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